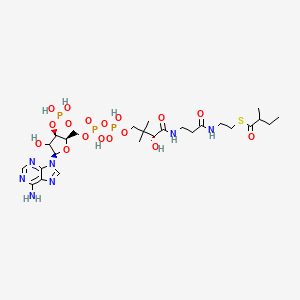

(S)-2-Methylbutyryl-CoA tetrasodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H44N7O17P3S |

|---|---|

分子量 |

851.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18?,19+,20+,24-/m1/s1 |

InChI 键 |

LYNVNYDEQMMNMZ-RPCLQMOUSA-N |

手性 SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Methylbutyryl-CoA Tetrasodium: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Methylbutyryl-CoA tetrasodium, a key intermediate in the catabolism of the essential amino acid isoleucine. This document details its chemical structure, physicochemical properties, and its central role in metabolic pathways. Furthermore, it provides detailed experimental protocols for its synthesis and analysis, supporting further research into metabolic disorders and related therapeutic interventions.

Chemical Structure and Properties

(S)-2-Methylbutyryl-CoA is a thioester composed of (S)-2-methylbutyric acid and Coenzyme A. The tetrasodium salt form indicates that four acidic protons on the phosphate groups of the Coenzyme A moiety are replaced by sodium ions.

Synonyms: (S)-2-Methylbutanoyl-CoA Tetrasodium, (S)-2-Methylbutyryl-Coenzyme A Tetrasodium

While specific experimental data for the tetrasodium salt are limited, the following tables summarize the known and predicted physicochemical properties of the parent molecule, (S)-2-Methylbutanoyl-CoA, and the properties of the tetrasodium salt.

Table 1: Physicochemical Properties of (S)-2-Methylbutanoyl-CoA

| Property | Value | Source |

| Molecular Formula | C26H44N7O17P3S | [1][2] |

| Molecular Weight | 851.65 g/mol | [2] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate | [1] |

| Physical Description | Solid (predicted) | |

| Water Solubility | 5.77 g/L (predicted) | [3] |

| logP | 0.09 (predicted) | [3] |

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H40N7Na4O17P3S | |

| Molecular Weight | 939.58 g/mol | |

| Physical Description | Solid (expected) | |

| Solubility | Expected to be readily soluble in aqueous solutions | [4] |

Biological Significance and Metabolic Pathway

(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) L-isoleucine.[4][5] This metabolic pathway is essential for energy production, with the breakdown of isoleucine ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[6][7]

The formation of (S)-2-Methylbutyryl-CoA is the result of the oxidative decarboxylation of (S)-α-keto-β-methylvalerate by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][7] This is the rate-limiting step in BCAA catabolism and is tightly regulated by phosphorylation and dephosphorylation of the BCKDH complex.[8][9][10][11] Subsequently, (S)-2-Methylbutyryl-CoA is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA.[4]

A deficiency in the SBCAD enzyme leads to the genetic disorder 2-methylbutyryl-CoA dehydrogenase deficiency, characterized by the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives.[4]

Below is a diagram illustrating the central role of (S)-2-Methylbutyryl-CoA in the isoleucine degradation pathway.

Experimental Protocols

Synthesis of (S)-2-Methylbutyryl-CoA

The synthesis of (S)-2-Methylbutyryl-CoA can be achieved through both chemo-enzymatic and chemical methods. The resulting free acid can be converted to the tetrasodium salt by titration with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an aqueous solution, followed by lyophilization.

Protocol 1: Chemo-Enzymatic Synthesis

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.

-

Reaction Mixture:

-

100 mM Potassium Phosphate Buffer (pH 7.5)

-

10 mM (S)-2-Methylbutanoic Acid

-

5 mM Coenzyme A (free acid)

-

15 mM ATP

-

20 mM MgCl₂

-

1 mM TCEP

-

-

Procedure:

-

Combine the reaction mixture components in a microcentrifuge tube.

-

Add a suitable acyl-CoA synthetase (e.g., from Pseudomonas sp.) to a final concentration of 1-5 µM.

-

Incubate at 37°C for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the enzyme.

-

Purify the supernatant using a C18 solid-phase extraction (SPE) cartridge, eluting with 50% acetonitrile in water.

-

Protocol 2: Chemical Synthesis (Mixed Anhydride Method)

-

Materials:

-

(S)-2-Methylbutanoic Acid

-

Ethyl Chloroformate

-

Triethylamine

-

Coenzyme A (free acid)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve (S)-2-methylbutanoic acid (1 equivalent) in anhydrous THF.

-

Add triethylamine (1.2 equivalents) and cool to 0°C.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring. Continue stirring at 0°C for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and THF.

-

Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Purify the product by preparative HPLC.

-

Analysis of (S)-2-Methylbutyryl-CoA

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of (S)-2-Methylbutyryl-CoA.[12][13]

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 100 mM Sodium Phosphate buffer, pH 5.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 30% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Quantification: The concentration can be determined by comparing the peak area to a standard curve of known concentrations of a commercially available or synthesized standard.

Experimental Workflow for Analysis:

Conclusion

This compound is a vital metabolic intermediate in the breakdown of isoleucine. Understanding its chemical properties, synthesis, and biological role is crucial for researchers investigating branched-chain amino acid metabolism and related genetic disorders. While specific experimental physicochemical data for the tetrasodium salt are not extensively documented, the provided protocols for its synthesis and analysis offer a solid foundation for further scientific inquiry in this area. The metabolic pathway diagram highlights its central position and the key enzymes involved in its transformation, providing a framework for studying the regulation of this important catabolic route.

References

- 1. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 2-Methylbutyryl-CoA (FDB022387) - FooDB [foodb.ca]

- 4. benchchem.com [benchchem.com]

- 5. This compound | S-对映体 | MCE [medchemexpress.cn]

- 6. youtube.com [youtube.com]

- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(S)-2-Methylbutyryl-CoA biological function in isoleucine catabolism

An In-depth Technical Guide on the Biological Function of (S)-2-Methylbutyryl-CoA in Isoleucine Catabolism

Abstract

(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. Its metabolism is critical for energy homeostasis, as its degradation yields both acetyl-CoA and propionyl-CoA, classifying isoleucine as both a ketogenic and glucogenic amino acid.[1][2] This technical guide provides a comprehensive exploration of the formation, metabolic fate, and regulatory significance of (S)-2-Methylbutyryl-CoA. It details the enzymatic reactions governing its flux, summarizes available quantitative data, outlines key experimental protocols for its study, and illustrates the metabolic pathway through detailed diagrams. Understanding the intricacies of this pathway is crucial for research into inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, and for the development of novel therapeutic strategies.[1][3]

Introduction

L-isoleucine is one of three essential branched-chain amino acids (BCAAs), alongside L-leucine and L-valine, that must be obtained from the diet.[1] Unlike most other amino acids, the initial steps of BCAA catabolism occur primarily in the mitochondria of extrahepatic tissues, such as skeletal muscle, heart, and adipose tissue.[4] The breakdown of BCAAs serves not only as a source of energy but also provides precursors for the synthesis of other molecules. The catabolic pathways for the three BCAAs share the first two enzymatic steps before diverging.[2][5] This guide focuses on the unique distal pathway of isoleucine catabolism, centering on the critical intermediate, (S)-2-Methylbutyryl-CoA. Its proper metabolism is essential, and defects in this pathway lead to serious metabolic disorders.[1][6]

The Isoleucine Catabolic Pathway

The catabolism of L-isoleucine to central metabolic intermediates is a multi-step process occurring within the mitochondrial matrix. (S)-2-Methylbutyryl-CoA is the product of the second common step in BCAA degradation and the entry point into the specific isoleucine degradation pathway.

Formation of (S)-2-Methylbutyryl-CoA

-

Transamination: The pathway begins with the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT).[1]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA. This is a critical, rate-limiting step catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDH).[1][2]

Degradation of (S)-2-Methylbutyryl-CoA

(S)-2-Methylbutyryl-CoA is subsequently degraded in a series of reactions analogous to β-oxidation.[5][7]

-

Dehydrogenation: (S)-2-Methylbutyryl-CoA is dehydrogenated to tiglyl-CoA. This reaction is catalyzed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene.[3][8] A deficiency in this enzyme is the cause of 2-methylbutyrylglycinuria.[8][9]

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.[5][10]

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is then oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[5][10]

-

Thiolysis: Finally, 2-methylacetoacetyl-CoA undergoes thiolytic cleavage by a β-ketothiolase, using a molecule of Coenzyme A to yield acetyl-CoA and propionyl-CoA.[5][7]

These end products can then enter central metabolic pathways. Acetyl-CoA can be oxidized in the tricarboxylic acid (TCA) cycle or used for ketone body synthesis, while propionyl-CoA is converted to succinyl-CoA and enters the TCA cycle.[2]

Caption: Mitochondrial catabolism of L-isoleucine.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite levels is essential for understanding metabolic flux and the impact of enzymatic defects.

Table 1: Substrate Specificity of Human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB) This table summarizes the relative activity of SBCAD with its primary substrate compared to other related molecules.

| Substrate | Relative Activity (%) | Notes |

| (S)-2-Methylbutyryl-CoA | 100 | The primary substrate from the isoleucine pathway.[3][8] |

| Butyryl-CoA | High | Indicates a role in short-chain fatty acid metabolism.[3][9] |

| Isobutyryl-CoA | Low to Moderate (30-50%) | Suggests limited but potential crossover with the valine pathway.[3][9] |

| Hexanoyl-CoA | Moderate | Demonstrates activity towards other short, straight-chain acyl-CoAs.[11] |

| Valproyl-CoA | Substrate | Implies a role in the metabolism of the drug valproic acid.[3][11] |

| Note: Relative activities are compiled from comparative studies. Absolute kinetic values can vary between experimental setups. |

Table 2: Inhibitor Concentration Data for Acyl-CoA Dehydrogenases This data is crucial for developing therapeutic strategies, such as substrate reduction therapy.

| Enzyme | Inhibitor | IC₅₀ (μM) | Cell Type |

| SBCAD | 2-methylenecyclopropaneacetic acid (MCPA) | 0.8 ± 0.1 | Human Fibroblasts |

| IVD (Isovaleryl-CoA Dehydrogenase) | 2-methylenecyclopropaneacetic acid (MCPA) | 1.2 ± 0.1 | Human Fibroblasts |

| Data from a study investigating substrate reduction therapy for disorders of valine and isoleucine metabolism.[8] |

Clinical Significance: 2-Methylbutyryl-CoA Dehydrogenase Deficiency

A defect in the ACADSB gene leads to Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, an autosomal recessive metabolic disorder also known as 2-Methylbutyrylglycinuria.[3][6][12]

-

Biochemical Hallmark: The deficiency of SBCAD impairs the dehydrogenation of (S)-2-Methylbutyryl-CoA, leading to its accumulation.[3] The excess (S)-2-Methylbutyryl-CoA is then conjugated with glycine to form 2-methylbutyrylglycine, which is excreted in the urine and serves as a key diagnostic marker.[1][9] Elevated (S)-2-methylbutyrylcarnitine (C5-carnitine) is also detected in blood spots during newborn screening.[8]

-

Clinical Presentation: The clinical phenotype of SBCADD is highly variable. Many individuals identified through newborn screening remain asymptomatic.[3][12] However, some case reports have described neurological symptoms, including developmental delay, seizures, and muscular hypotonia, though it is unclear if these symptoms are a direct result of the enzyme deficiency.[3][6]

Caption: Pathophysiological cascade in SBCAD deficiency.

Experimental Protocols

Studying the isoleucine catabolic pathway requires specialized techniques to trace metabolic flux and quantify key intermediates.

Protocol: Metabolic Flux Analysis with Stable Isotope Tracers

This protocol outlines the use of stable isotope-labeled isoleucine to track its metabolic fate in vivo, providing quantitative insights into protein synthesis, degradation, and catabolism.[4]

-

Animal Preparation: Acclimate rodent models to the experimental conditions. For acute studies, surgical placement of catheters for infusion and sampling may be required.

-

Tracer Infusion: Administer a primed, constant infusion of a stable isotope-labeled tracer, such as L-Isoleucine-¹³C₆,¹⁵N, to achieve isotopic steady-state in the plasma.[4]

-

Sample Collection: Collect blood samples at baseline and at timed intervals during the infusion into EDTA-coated tubes and place immediately on ice.[4]

-

Sample Preparation for Mass Spectrometry:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 20-50 µL), add a known amount of an internal standard.

-

Precipitate proteins by adding a cold solution (e.g., 4 volumes of methanol), then vortex and centrifuge.[4]

-

Collect the supernatant and dry it under nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column for amino acid analysis.

-

Use a suitable gradient of mobile phases to chromatographically separate isoleucine.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled isoleucine and the ¹³C₆,¹⁵N-labeled isotopologue using Multiple Reaction Monitoring (MRM).[4]

-

-

Data Analysis: Calculate the isotopic enrichment of isoleucine. Use this data in metabolic models to determine key kinetic parameters, such as the rate of appearance and disappearance of isoleucine, to quantify flux through the catabolic pathway.

Protocol: Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This method is a cornerstone for diagnosing inborn errors of metabolism by indirectly measuring acyl-CoA intermediates through their corresponding acylcarnitine esters.[1]

-

Sample Collection: Collect biological samples, typically dried blood spots from newborn screening cards or plasma.

-

Extraction:

-

Punch a small disk (e.g., 3 mm) from a dried blood spot.

-

Place the disk in a well of a 96-well plate.

-

Add a methanol-based extraction solution containing a mixture of stable-isotope-labeled internal standards of various acylcarnitines.

-

Agitate the plate for 20-30 minutes to ensure complete extraction.

-

-

Derivatization (Optional but common): To improve chromatographic separation and detection, the extracted acylcarnitines can be derivatized (e.g., butylation) by adding acidic butanol and incubating at an elevated temperature (e.g., 65°C).

-

Dry-down and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the sample in the mobile phase used for analysis.

-

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

-

Introduce the sample directly into the mass spectrometer.

-

Use precursor ion scanning or neutral loss scanning specific to the carnitine moiety to detect all acylcarnitine species in the sample.

-

Quantify individual acylcarnitines, including C5-acylcarnitine (indicative of (S)-2-Methylbutyryl-CoA), by comparing their signal intensity to that of their corresponding labeled internal standard.

-

Caption: Workflow for metabolite analysis in isoleucine catabolism.

Conclusion

(S)-2-Methylbutyryl-CoA stands as a critical juncture in the metabolic fate of isoleucine. Its formation via the regulated BCKDH complex and its subsequent degradation through a dedicated β-oxidation-like pathway are essential for energy homeostasis. The generation of both acetyl-CoA and propionyl-CoA from this pathway highlights the dual ketogenic and glucogenic nature of isoleucine, linking BCAA metabolism directly to core cellular energy machinery.[1] Further research, utilizing the advanced experimental protocols detailed herein, will continue to illuminate the intricate regulation of this pathway and aid in the development of effective treatments for related metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bovine Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (BMDB0001041) [bovinedb.ca]

- 12. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mitochondrial Synthesis of (S)-2-Methylbutyryl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1] Its synthesis is the result of the initial steps of a metabolic pathway that ultimately converts L-isoleucine into key metabolites that fuel the tricarboxylic acid (TCA) cycle. This process classifies isoleucine as both a ketogenic and a glucogenic amino acid, as its breakdown yields both acetyl-CoA and propionyl-CoA (which is converted to the TCA cycle intermediate succinyl-CoA).[1][2][3]

The synthesis of (S)-2-Methylbutyryl-CoA occurs within the mitochondrial matrix and is catalyzed by a multi-enzyme complex.[4][5][6] Dysregulation of this pathway is associated with certain inborn errors of metabolism, such as 2-Methylbutyryl-CoA dehydrogenase deficiency, making the study of this pathway critical for diagnostics and therapeutic development.[7][8][9] This guide provides a comprehensive overview of the synthesis pathway, its regulation, quantitative data, and detailed experimental protocols for its investigation.

The Core Synthesis Pathway

The formation of (S)-2-Methylbutyryl-CoA from L-isoleucine is a two-step process that takes place exclusively within the mitochondria.

Step 1: Transamination of L-Isoleucine

The first step is a reversible transamination reaction. The α-amino group of L-isoleucine is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate.[2][3] This reaction is catalyzed by the mitochondrial isoform of branched-chain aminotransferase (BCATm).[5][10] Notably, BCAT activity is low in the liver but high in extra-hepatic tissues, particularly skeletal muscle.[2][5]

Step 2: Oxidative Decarboxylation of α-Keto-β-Methylvalerate

The second and irreversible step is the oxidative decarboxylation of the α-keto-β-methylvalerate formed in the previous step.[3] This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large, multi-enzyme complex analogous to the pyruvate dehydrogenase complex.[4][10] The BCKDH complex decarboxylates the α-keto acid and attaches the remaining acyl group to Coenzyme A (CoA), forming (S)-2-Methylbutyryl-CoA.[3] This is the rate-limiting step in BCAA catabolism and is therefore tightly regulated.[3][11]

Caption: Mitochondrial synthesis pathway of (S)-2-Methylbutyryl-CoA from L-Isoleucine.

Regulation of the Pathway

The synthesis of (S)-2-Methylbutyryl-CoA is primarily regulated at the level of the BCKDH complex, the pathway's rate-limiting step.[11] This regulation occurs through a phosphorylation/dephosphorylation cycle.[12][13]

-

Inactivation: The BCKDH complex is inactivated by phosphorylation, a reaction catalyzed by a dedicated kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK).[4][14]

-

Activation: The complex is reactivated by dephosphorylation, catalyzed by a phosphatase, protein phosphatase 2Cm (PP2Cm).[14]

The activity of BCKDK itself is subject to regulation. For instance, the α-keto acid produced from leucine is a potent inhibitor of the kinase, while conditions like starvation for dietary protein can increase its expression.[12] Nutrients and hormones, including thyroid hormone and glucocorticoids, also play a role in regulating the expression of BCKDK.[12]

Quantitative Data

The activity of the enzymes involved in this pathway can be quantified to understand metabolic flux and diagnose enzymatic deficiencies. The following table summarizes representative quantitative data from the literature.

| Enzyme/Parameter | Organism/Tissue | Substrate | Value | Reference |

| SBCAD Activity | Human Fibroblasts (Control) | (S)-2-Methylbutyryl-CoA | 0.157 nmol/min/mg protein | [15] |

| SBCAD Activity | Human Fibroblasts (Patient with Deficiency) | (S)-2-Methylbutyryl-CoA | 0.016 nmol/min/mg protein (≈10% of control) | [15] |

| Medium-Chain Acyl-CoA Dehydrogenase Activity | Rat Liver Homogenate | 3-Phenylpropionyl-CoA | 29 mU/mg of protein | [16] |

| Medium-Chain Acyl-CoA Dehydrogenase Activity | Rat Heart Homogenate | 3-Phenylpropionyl-CoA | 68 mU/mg of protein | [16] |

Experimental Protocols

Investigating the synthesis of (S)-2-Methylbutyryl-CoA requires robust methodologies for isolating mitochondria, assaying enzyme activity, and quantifying metabolites.

Isolation of Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria using differential centrifugation.[17]

-

Cell Harvesting: Grow cells to confluency. Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Homogenization: Resuspend the cell pellet in an ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to maximize cell disruption while minimizing mitochondrial damage.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600-800 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

-

Washing: Discard the supernatant. Gently wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications (e.g., storage buffer or enzyme assay buffer). Determine protein concentration using a standard method like the Bradford assay.

BCKDH Complex Activity Assay (HPLC-Based)

This method quantifies BCKDH activity by measuring the formation of the acyl-CoA product from its corresponding α-keto acid substrate using High-Performance Liquid Chromatography (HPLC).[15]

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer (e.g., 30 mM KH2PO4, 0.5 mM EDTA, pH 6.5)

-

Cofactors: 0.2 mM Thiamine Pyrophosphate (TPP), 1 mM MgCl2, 2 mM NAD+

-

0.2 mM Coenzyme A (CoA)

-

Detergent (e.g., 0.1% Triton X-100) to permeabilize mitochondrial membranes.

-

Mitochondrial extract or cell lysate (typically 50-100 µg of protein).

-

-

Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate, α-keto-β-methylvalerate, to a final concentration of 0.2-0.5 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of a stop solution, such as 10% perchloric acid or ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction at high speed (e.g., 14,000 x g for 10 minutes) to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Separate the acyl-CoA product from the substrate and other components using a suitable gradient (e.g., a water/acetonitrile gradient with trifluoroacetic acid).

-

Detect the acyl-CoA product by its UV absorbance at 260 nm.

-

-

Quantification: Calculate the amount of (S)-2-Methylbutyryl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of the compound. Express activity in nmol/min/mg protein.

Caption: General experimental workflow for studying mitochondrial metabolism.

Quantification of Acyl-CoAs by LC-MS/MS

For highly sensitive and specific quantification of (S)-2-Methylbutyryl-CoA and other acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

-

Sample Preparation: Isolate mitochondria and extract metabolites as described previously. An acidic cold solvent (e.g., acetonitrile/water with formic acid) is typically used for extraction.

-

LC Separation: Inject the extracted sample onto a reverse-phase C18 UPLC/HPLC column. Use a gradient elution program to separate the different acyl-CoA species based on their hydrophobicity.

-

MS/MS Detection:

-

The eluent from the LC is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. For each acyl-CoA, a specific precursor ion (the molecular ion, [M+H]+) is selected in the first quadrupole (Q1).

-

This precursor ion is fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the target molecule.

-

-

Quantification: Create a standard curve using synthetic (S)-2-Methylbutyryl-CoA of known concentrations. Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into all samples and standards to correct for matrix effects and variations in sample processing. Quantify the endogenous levels of (S)-2-Methylbutyryl-CoA based on the standard curve.

References

- 1. benchchem.com [benchchem.com]

- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]

- 7. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]

- 8. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabolicsupportuk.org [metabolicsupportuk.org]

- 10. youtube.com [youtube.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

The Central Role of (S)-2-Methylbutyryl-CoA in Branched-Chain Amino Acid Metabolism: A Technical Guide

Abstract

(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its formation and subsequent degradation are pivotal for energy homeostasis, and dysregulation of this pathway is implicated in several inborn errors of metabolism. This technical guide provides a comprehensive overview of the synthesis, metabolic fate, and regulatory significance of (S)-2-Methylbutyryl-CoA. It is intended for researchers, scientists, and drug development professionals engaged in the study of BCAA metabolism and related metabolic disorders. This document details the enzymatic reactions governing its metabolic flux, presents quantitative data in structured tables, outlines key experimental protocols for its analysis, and illustrates the core metabolic and experimental workflows using detailed diagrams.

Introduction: The Isoleucine Catabolic Pathway

The breakdown of L-isoleucine, a vital nutrient that must be acquired from dietary sources, primarily occurs within the mitochondria of various tissues, with skeletal muscle being a major site. This intricate multi-step process converts the carbon skeleton of isoleucine into intermediates that fuel central energy-producing pathways, namely the tricarboxylic acid (TCA) cycle. As the degradation of isoleucine yields both acetyl-CoA and propionyl-CoA, it is classified as both a ketogenic and a glucogenic amino acid. The pathway can be broadly divided into three key stages:

-

Transamination and Oxidative Decarboxylation: The initial steps are common to all three BCAAs and involve the removal of the amino group and the subsequent irreversible decarboxylation of the resulting α-keto acid.

-

Dehydrogenation: This stage is specific to the carbon skeleton of each BCAA. For isoleucine, this involves the dehydrogenation of (S)-2-Methylbutyryl-CoA.

-

Final Conversion to TCA Cycle Intermediates: The subsequent reactions process the molecule into acetyl-CoA and propionyl-CoA.

Synthesis of (S)-2-Methylbutyryl-CoA

The formation of (S)-2-Methylbutyryl-CoA is a two-step process that begins with the catabolism of L-isoleucine.

Transamination of L-Isoleucine

The first step is a reversible transamination reaction where the α-amino group of L-isoleucine is transferred to α-ketoglutarate. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, branched-chain aminotransferase (BCAT) . The products of this reaction are glutamate and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate .

Oxidative Decarboxylation of (S)-α-keto-β-methylvalerate

Following its formation, (S)-α-keto-β-methylvalerate undergoes an irreversible oxidative decarboxylation to yield (S)-2-Methylbutyryl-CoA. This is a critical, rate-limiting step in BCAA catabolism and is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex is analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes and plays a central role in regulating the flux of BCAAs into oxidative pathways.

Degradation of (S)-2-Methylbutyryl-CoA

(S)-2-Methylbutyryl-CoA is catabolized through a series of reactions analogous to the β-oxidation of fatty acids.

Dehydrogenation to Tiglyl-CoA

The first and committed step in the degradation of (S)-2-Methylbutyryl-CoA is its dehydrogenation to tiglyl-CoA . This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase. SBCAD is a mitochondrial flavoenzyme that utilizes flavin adenine dinucleotide (FAD) as a cofactor.[1] A deficiency in this enzyme leads to the genetic disorder 2-methylbutyrylglycinuria.[2][3]

Subsequent Metabolic Steps

Tiglyl-CoA is further metabolized through a series of enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, ultimately yielding acetyl-CoA and propionyl-CoA . Propionyl-CoA can then be converted to succinyl-CoA, which enters the TCA cycle.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of (S)-2-Methylbutyryl-CoA.

Table 1: Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

| Substrate | Organism | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| (S)-2-Methylbutyryl-CoA | Human | 12 | Not Reported | [3] |

| Butyryl-CoA | Human | - | - | [2] |

| Isobutyryl-CoA | Human | - | No significant activity | [2] |

Note: Data on Vmax is not consistently reported across studies. The activity of SBCAD is highest with (S)-2-methylbutyryl-CoA and butyryl-CoA.[2][4]

Table 2: Biomarker Concentrations in 2-Methylbutyrylglycinuria (SBCAD Deficiency)

| Analyte | Sample Type | Normal Range | Affected Range | Reference |

| 2-Methylbutyrylglycine | Urine | Not typically detected | Significantly elevated | [5] |

| C5-Acylcarnitine (2-methylbutyrylcarnitine) | Dried Blood Spot / Plasma | < 0.44 µmol/L | ≥ 0.44 µmol/L | [6] |

Note: C5-acylcarnitine is a primary marker in newborn screening for SBCAD deficiency.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of (S)-2-Methylbutyryl-CoA metabolism.

Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of (S)-2-Methylbutyryl-CoA and other short-chain acyl-CoAs in biological samples.

5.1.1. Acyl-CoA Extraction from Tissues or Cells

-

Homogenization: Homogenize frozen tissue powder or cell pellets in a 20-fold excess (v/w) of a cold extraction solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v).

-

Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, to the homogenate.

-

Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase consists of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) gradient.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for (S)-2-Methylbutyryl-CoA is its [M+H]⁺ ion, and a characteristic product ion is generated through collision-induced dissociation (e.g., the neutral loss of the phosphopantetheine moiety).

Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity

The electron transfer flavoprotein (ETF) fluorescence reduction assay is a standard method for measuring the activity of acyl-CoA dehydrogenases, including SBCAD.

5.2.1. Principle

The assay measures the rate of reduction of ETF by the acyl-CoA dehydrogenase, which is detected by a decrease in the intrinsic fluorescence of the FAD cofactor in ETF.

5.2.2. Protocol Outline

-

Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.6), purified ETF, and the cell or tissue homogenate containing SBCAD.

-

Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by using a glucose/glucose oxidase/catalase oxygen-scavenging system or by performing the assay in an anaerobic chamber.[7][8]

-

Initiation: Start the reaction by adding the substrate, (S)-2-Methylbutyryl-CoA.

-

Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 495 nm.

-

Calculation: The rate of fluorescence decrease is proportional to the SBCAD activity.

Signaling and Regulatory Aspects

While the signaling roles of BCAAs, particularly leucine, in activating the mTORC1 pathway are well-documented, the specific signaling functions of (S)-2-Methylbutyryl-CoA are less clear. However, the downstream products of its catabolism, acetyl-CoA and propionyl-CoA, have significant regulatory roles.

-

Acetyl-CoA: A key hub in cellular metabolism, linking carbohydrate, fat, and protein metabolism. It is also the donor of acetyl groups for histone acetylation, a major epigenetic modification that regulates gene expression.

-

Propionyl-CoA: An important intermediate that can be converted to succinyl-CoA and enter the TCA cycle. Elevated levels of propionyl-CoA, as seen in propionic acidemia, can lead to the propionylation of histones, another epigenetic mark that can alter gene transcription and contribute to cardiac dysfunction.[9] Propionyl-CoA can also competitively inhibit N-acetylglutamate synthetase, potentially leading to hyperammonemia.[10]

The expression of the ACADSB gene, which encodes SBCAD, is subject to transcriptional regulation. Peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid metabolism, are known to regulate the expression of many genes involved in fatty acid oxidation.[11] It is plausible that ACADSB expression is also under the control of PPARs, although direct evidence is still emerging.

Clinical Relevance: 2-Methylbutyrylglycinuria

A deficiency in SBCAD activity, caused by mutations in the ACADSB gene, results in the autosomal recessive disorder 2-methylbutyrylglycinuria.[3][5] This condition is characterized by the accumulation of (S)-2-Methylbutyryl-CoA, which is then conjugated with glycine to form 2-methylbutyrylglycine and with carnitine to form 2-methylbutyrylcarnitine (C5-acylcarnitine), both of which are excreted in the urine and can be detected in the blood.[1][12]

The clinical presentation of SBCAD deficiency is variable, with many individuals identified through newborn screening remaining asymptomatic.[6] However, some affected individuals may present with neurological symptoms such as developmental delay, seizures, and hypotonia, particularly during periods of metabolic stress.[3]

Conclusion

(S)-2-Methylbutyryl-CoA occupies a central position in the catabolism of L-isoleucine. Its synthesis from isoleucine and subsequent degradation to acetyl-CoA and propionyl-CoA are crucial for normal energy metabolism. The study of this intermediate and the enzymes that act upon it, particularly SBCAD, is essential for understanding the pathophysiology of inborn errors of BCAA metabolism and for the development of diagnostic and therapeutic strategies for these conditions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.

References

- 1. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. metabolicsupportuk.org [metabolicsupportuk.org]

- 4. researchgate.net [researchgate.net]

- 5. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to 2-Methylbutyryl-Coenzyme A: From Discovery to Modern-Day Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyryl-coenzyme A (2-methylbutyryl-CoA) is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. Its discovery and the subsequent elucidation of its metabolic pathway have been intrinsically linked to the investigation of a rare inborn error of metabolism, 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). This technical guide provides a comprehensive overview of the history, discovery, and scientific understanding of 2-methylbutyryl-CoA, with a focus on the experimental methodologies and quantitative data that have been pivotal in this field of study. Detailed experimental protocols, structured data tables, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and metabolic disease research.

Introduction: The Emergence of a Metabolic Intermediate

The story of 2-methylbutyryl-CoA is fundamentally intertwined with the broader investigation of branched-chain amino acid (BCAA) metabolism. While the general pathways for isoleucine, leucine, and valine degradation were outlined earlier, the specific intermediates and the enzymes governing their conversion remained a subject of intense research. The definitive identification and characterization of 2-methylbutyryl-CoA as a key player in isoleucine breakdown came to the forefront with the advent of advanced analytical techniques and the study of patients with specific metabolic disorders.

The formal discovery of 2-methylbutyryl-CoA's clinical significance can be traced to the late 20th and early 21st centuries with the identification of patients presenting with a previously unknown inborn error of metabolism. These individuals exhibited an accumulation of specific metabolites, leading researchers to pinpoint a deficiency in the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA. This condition was named 2-methylbutyryl-CoA dehydrogenase deficiency, also known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).

The Isoleucine Catabolic Pathway and the Role of 2-Methylbutyryl-CoA

L-isoleucine, an essential amino acid, is catabolized in the mitochondria through a series of enzymatic reactions to yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1] 2-Methylbutyryl-CoA is a central intermediate in this pathway.[2]

The catabolism of isoleucine begins with a transamination reaction, followed by oxidative decarboxylation to form (S)-2-methylbutyryl-CoA.[1] This is the point at which our molecule of interest is generated. The subsequent and critical step is the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA, a reaction catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3][4] A deficiency in SBCAD leads to the accumulation of 2-methylbutyryl-CoA and its derivatives in the body.[5]

Discovery and Characterization of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

The enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA, short/branched-chain acyl-CoA dehydrogenase (SBCAD), is encoded by the ACADSB gene.[3][4] The cloning and characterization of this gene were crucial steps in understanding the molecular basis of SBCADD. The ACADSB gene is located on chromosome 10q25-26 and consists of 11 exons.[6][7] Mutations in this gene lead to a reduction or complete loss of SBCAD enzyme activity, resulting in the accumulation of 2-methylbutyryl-CoA.[3][4]

Experimental Protocols for the Study of 2-Methylbutyryl-CoA and Related Compounds

The investigation of 2-methylbutyryl-CoA and its role in metabolism relies on a suite of specialized experimental techniques. These protocols are essential for the diagnosis of SBCADD and for research into its pathophysiology.

Newborn Screening: Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

The primary method for the detection of SBCADD in newborns is through expanded newborn screening programs that utilize tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots.[8][9][10] In SBCADD, the accumulation of 2-methylbutyryl-CoA leads to its conversion to 2-methylbutyrylcarnitine, which is a C5-acylcarnitine.

Protocol for C5-Acylcarnitine Analysis by Tandem Mass Spectrometry:

-

Sample Preparation: A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.

-

Extraction: An extraction solution containing internal standards (isotopically labeled carnitines and acylcarnitines) in methanol is added to each well. The plate is then agitated to facilitate extraction.

-

Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to butyl esters by adding butanolic HCl and incubating at an elevated temperature. This enhances their ionization efficiency.[8]

-

Analysis: The derivatized sample is injected into the tandem mass spectrometer. A precursor ion scan is typically used to detect all acylcarnitines that produce a common fragment ion (m/z 85).

-

Quantification: The concentration of C5-acylcarnitine is determined by comparing its ion intensity to that of the corresponding isotopically labeled internal standard.

Confirmatory Testing: Organic Acid Analysis by HPLC

A presumptive positive result from newborn screening is typically confirmed by analyzing the profile of organic acids in the urine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In SBCADD, the hallmark urinary metabolite is 2-methylbutyrylglycine.[11]

Protocol for Urinary Organic Acid Analysis by HPLC:

-

Sample Preparation: A urine sample is collected and may be subjected to a clean-up procedure, such as solid-phase extraction, to remove interfering substances.

-

Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable column, typically a C18 reversed-phase column.[12][13]

-

Mobile Phase: A common mobile phase for organic acid analysis is an acidic aqueous buffer, such as a phosphate or sulfate buffer at a low pH (e.g., 2.7).[12][13] An isocratic or gradient elution may be used to achieve optimal separation of the various organic acids.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used, as it detects the carboxyl group present in organic acids.[14][15] Mass spectrometry can also be coupled with HPLC for more specific detection and identification.

-

Quantification: The concentration of 2-methylbutyrylglycine is determined by comparing its peak area to that of a known standard.

Enzyme Activity Assay

Direct measurement of SBCAD enzyme activity in patient-derived cells, such as fibroblasts, provides definitive evidence for the diagnosis of SBCADD.

Protocol for SBCAD Enzyme Activity Assay:

-

Cell Culture: Fibroblasts from a skin biopsy are cultured under standard conditions.

-

Cell Lysis: The cultured fibroblasts are harvested and lysed to release the mitochondrial enzymes.

-

Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing the substrate, (S)-2-methylbutyryl-CoA, and an artificial electron acceptor, such as ferricenium.[11]

-

Product Detection: The reaction product, tiglyl-CoA, is separated and quantified by HPLC with UV detection.[11]

-

Activity Calculation: The enzyme activity is calculated based on the rate of product formation and is typically expressed as nmol/min/mg of protein.

Molecular Genetic Analysis

Sequencing of the ACADSB gene is performed to identify the disease-causing mutations.

Protocol for ACADSB Gene Sequencing:

-

DNA Extraction: Genomic DNA is extracted from a blood sample or cultured fibroblasts.

-

PCR Amplification: The 11 exons and their flanking intron-exon boundaries of the ACADSB gene are amplified using polymerase chain reaction (PCR).[6][16]

-

Sequencing: The PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.[16][17]

-

Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the ACADSB gene to identify any mutations.

Quantitative Data in the Study of 2-Methylbutyryl-CoA Metabolism

The following tables summarize key quantitative data from the literature, providing a reference for researchers in the field.

Table 1: C5-Acylcarnitine Concentrations in Newborn Screening

| Population | Condition | Mean C5-Acylcarnitine (µmol/L) | Range (µmol/L) | Citation |

| Hmong | SBCADD (Confirmed) | 0.69 ± 0.03 | 0.44 - 2.05 | [18] |

| Caucasian | SBCADD (Confirmed) | - | 0.62 - 0.77 | [18] |

| General | Isovaleric Acidemia (IVA) | 3.18 ± 0.37 | 2.41 - 4.15 | [18] |

| General (Follow-up) | SBCADD | 1.0 (median) | 0.5 - 2.8 | [19][20] |

| Reference | Normal | - | 0.02 - 0.26 | [20] |

Table 2: Urinary 2-Methylbutyrylglycine Concentrations

| Condition | Median 2-Methylbutyrylglycine (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) | Citation |

| SBCADD (NBS Recall) | 15.0 | < 2 | [20] |

| SBCADD (Follow-up) | 21.0 | < 2 | [19][20] |

Table 3: SBCAD Enzyme Activity in Fibroblasts

| Condition | SBCAD Activity (nmol/min/mg protein) | Citation |

| SBCADD Patient | 0.016 (±10%) | [11] |

| Control | 0.157 | [11] |

Conclusion and Future Directions

The discovery and ongoing study of 2-methylbutyryl-CoA have significantly advanced our understanding of isoleucine metabolism and the molecular basis of inborn errors of metabolism. The development of sensitive and specific analytical methods has been instrumental in the diagnosis and management of SBCADD. Future research in this area will likely focus on further elucidating the clinical spectrum of SBCADD, exploring potential therapeutic interventions beyond dietary management, and investigating the broader role of 2-methylbutyryl-CoA in cellular metabolism. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource to support these future endeavors.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]

- 5. ACADSB - Wikipedia [en.wikipedia.org]

- 6. providers2.genedx.com [providers2.genedx.com]

- 7. publications.aap.org [publications.aap.org]

- 8. familiasga.com [familiasga.com]

- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. mdpi.com [mdpi.com]

- 14. scioninstruments.com [scioninstruments.com]

- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 17. 2-Methylbutyryl-CoA Dehydrogenase Deficiency (ACADSB Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 18. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]

(S)-2-Methylbutyryl-CoA Tetrasodium: A Technical Guide for Researchers

An in-depth exploration of the pivotal intermediate in isoleucine metabolism, its quantification, and its role in metabolic disorders.

This technical guide provides a comprehensive overview of (S)-2-Methylbutyryl-CoA tetrasodium, a key metabolite in the catabolism of the essential amino acid L-isoleucine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical significance, analytical methodologies, and clinical relevance of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate practical application in a laboratory setting.

Core Compound Data

(S)-2-Methylbutyryl-CoA and its tetrasodium salt are crucial for studies in intermediary metabolism and inborn errors of metabolism. The following table summarizes their key chemical identifiers.

| Identifier | This compound | (S)-2-Methylbutanoyl-CoA |

| CAS Number | Not explicitly available | 87069-91-8[1] |

| Molecular Weight | 939.58 g/mol | 851.7 g/mol [1] |

| Synonyms | (S)-2-methylbutyryl-Coenzyme A tetrasodium | (S)-2-methylbutyryl-CoA |

Biochemical Context: The Isoleucine Catabolic Pathway

(S)-2-Methylbutyryl-CoA is a central intermediate in the mitochondrial degradation pathway of L-isoleucine. This pathway is critical for energy production, as it ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.

The catabolism of isoleucine begins with a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid to form (S)-2-methylbutyryl-CoA. This intermediate is then further metabolized through a series of enzymatic steps. A key enzyme in this pathway is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA.

A deficiency in the SBCAD enzyme leads to the accumulation of (S)-2-methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency. This condition is often identified through newborn screening by the detection of elevated levels of C5-acylcarnitine in the blood.

Experimental Protocols

Accurate quantification and analysis of (S)-2-Methylbutyryl-CoA and related metabolites are essential for both research and clinical diagnostics. The following sections provide detailed methodologies for key experiments.

Enzymatic Synthesis of (S)-2-Methylbutyryl-CoA

This protocol outlines the synthesis of (S)-2-Methylbutyryl-CoA for use as an analytical standard.

Principle: An acyl-CoA synthetase is used to catalyze the formation of a thioester bond between (S)-2-methylbutanoic acid and Coenzyme A in an ATP-dependent reaction.

Materials:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

(S)-2-methylbutanoic acid

-

Coenzyme A (free acid)

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

TCEP (Tris(2-carboxyethyl)phosphine)

-

Acyl-CoA synthetase

-

Acetonitrile

-

C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM (S)-2-methylbutanoic acid, 5 mM Coenzyme A, 15 mM ATP, 20 mM MgCl₂, and 1 mM TCEP.[2]

-

Enzyme Addition: Add acyl-CoA synthetase to a final concentration of 1-5 µM.[2]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[2]

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.[2]

-

Purification:

-

Quantification: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm.

Quantification of (S)-2-Methylbutyryl-CoA by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of acyl-CoAs.

Principle: Acyl-CoAs are separated on a reverse-phase C18 column and detected by their UV absorbance at 260 nm, which is characteristic of the adenine moiety of Coenzyme A.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 75 mM KH₂PO₄[3]

-

Mobile Phase B: Acetonitrile with 600 mM acetic acid[3]

-

(S)-2-Methylbutyryl-CoA standard

Procedure:

-

Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as solvent precipitation.[4]

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared sample or standard.

-

Elute the acyl-CoAs using a gradient of Mobile Phase B. A typical gradient might involve a linear increase in acetonitrile concentration to resolve different acyl-CoA species.[3]

-

-

Detection: Monitor the column effluent at 260 nm.

-

Quantification: Identify the (S)-2-Methylbutyryl-CoA peak by comparing its retention time to that of a pure standard. Quantify the amount by integrating the peak area and comparing it to a standard curve.

Analysis of C5-Acylcarnitine by Tandem Mass Spectrometry

In clinical settings, the accumulation of (S)-2-methylbutyryl-CoA is often assessed indirectly by measuring its corresponding acylcarnitine (C5-acylcarnitine) in blood spots or plasma using tandem mass spectrometry (MS/MS).

Principle: Acylcarnitines are extracted from the biological matrix and derivatized to their butyl esters. These derivatives are then analyzed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[5]

Instrumentation and Reagents:

-

Tandem mass spectrometer with an ESI source

-

Acidified butanol for derivatization

-

Internal standards (isotopically labeled acylcarnitines)

Procedure:

-

Sample Preparation:

-

For dried blood spots, a small punch is taken and placed in a well of a microtiter plate.

-

Add an extraction solution containing internal standards.

-

-

Derivatization: Add acidified butanol and incubate to convert the acylcarnitines to their butyl esters.[6]

-

Analysis:

-

The derivatized sample is introduced into the mass spectrometer via flow injection.

-

The instrument is operated in precursor ion scan or multiple reaction monitoring (MRM) mode to specifically detect the acylcarnitines.[6]

-

-

Quantification: The concentration of C5-acylcarnitine is determined by comparing the ion intensity of the analyte to that of the corresponding internal standard.

This comprehensive guide provides foundational knowledge and practical methodologies for the study of (S)-2-Methylbutyryl-CoA. The provided protocols and diagrams serve as a starting point for researchers to delve into the complexities of isoleucine metabolism and its associated disorders.

References

- 1. (S)-2-Methylbutanoyl-CoA | C26H44N7O17P3S | CID 71448903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. benchchem.com [benchchem.com]

- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of (S)-2-Methylbutyryl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutyryl-CoA is a critical intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its metabolic fate is of significant interest in various fields, including inherited metabolic disorders, neuroscience, and cancer metabolism. The primary pathway for (S)-2-Methylbutyryl-CoA metabolism occurs within the mitochondria and is catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). Dysregulation of this pathway leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, which are associated with the genetic disorder Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). The tissue-specific differences in isoleucine catabolism, particularly the predominant role of skeletal muscle, highlight the diverse metabolic handling of this acyl-CoA species across different cell types. This technical guide provides a comprehensive overview of the metabolic fate of (S)-2-Methylbutyryl-CoA in various cellular contexts, detailed experimental protocols for its study, and insights into its relevance in health and disease.

Introduction

(S)-2-Methylbutyryl-CoA is a thioester of coenzyme A and (S)-2-methylbutyric acid, formed during the degradation of L-isoleucine. The catabolism of branched-chain amino acids (BCAAs), including isoleucine, is a crucial process for energy production, particularly in extrahepatic tissues like skeletal muscle.[1] The metabolic pathway of (S)-2-Methylbutyryl-CoA is a key junction, channeling the carbon skeleton of isoleucine into the tricarboxylic acid (TCA) cycle. Understanding the intricate details of its metabolism in different cell types is paramount for elucidating the pathophysiology of related metabolic diseases and for the development of targeted therapeutic interventions.

The Core Metabolic Pathway of (S)-2-Methylbutyryl-CoA

The central step in the metabolism of (S)-2-Methylbutyryl-CoA is its dehydrogenation to tiglyl-CoA. This reaction is catalyzed by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[2] SBCAD is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a cofactor.

A deficiency in SBCAD activity, caused by mutations in the ACADSB gene, leads to the accumulation of (S)-2-Methylbutyryl-CoA. This accumulation results in the formation and excretion of downstream metabolites, including 2-methylbutyrylglycine and 2-methylbutyrylcarnitine (C5-carnitine), which serve as diagnostic markers for SBCADD.[2][3] While many individuals with SBCADD are asymptomatic, some may present with neurological symptoms such as developmental delay and seizures.[3][4]

dot

References

- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 4. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

The Enzymatic Architecture of (S)-2-Methylbutyryl-CoA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of (S)-2-Methylbutyryl-CoA, a key intermediate in the catabolism of the essential amino acid L-isoleucine. A thorough understanding of this metabolic pathway is critical for research into various metabolic disorders and for the development of novel therapeutic interventions. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.

The Metabolic Pathway: From Isoleucine to (S)-2-Methylbutyryl-CoA

The synthesis of (S)-2-Methylbutyryl-CoA is the initial phase of L-isoleucine catabolism, a mitochondrial process. This pathway involves two primary enzymatic steps that convert L-isoleucine into its corresponding acyl-CoA derivative.

The first step is a reversible transamination reaction catalyzed by Branched-chain amino acid aminotransferase (BCAT) . In this reaction, the amino group from L-isoleucine is transferred to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoate and glutamate. There are two major isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant isoform in most tissues except the brain.[1]

The second and rate-limiting step is the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the Branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[2][3][4] The BCKDH complex converts (S)-3-methyl-2-oxopentanoate into (S)-2-Methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.

The resulting (S)-2-Methylbutyryl-CoA is then further metabolized through a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Below is a diagram illustrating the metabolic pathway from L-isoleucine to (S)-2-Methylbutyryl-CoA.

Quantitative Data on Core Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the synthesis of (S)-2-Methylbutyryl-CoA and the subsequent metabolism of its products. Kinetic parameters can vary depending on the specific experimental conditions, including pH, temperature, and substrate concentrations.

| Enzyme | Substrate(s) | Km | Vmax | Specific Activity | Source Organism/Tissue |

| Branched-chain amino acid aminotransferase (BCAT) | L-Isoleucine | 6.59 ± 1.2 mM | 1.44 ± 0.07 U/mg | - | Thermus thermophilus |

| α-Ketoglutarate | 83.5 ± 31.3 mM | 0.18 ± 0.05 U/mg | - | Thermus thermophilus | |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Ketoisovalerate | 0.05-0.06 mM | 13-15 nmol/h/mg protein | - | Human lymphoblastoid cells |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | - | Not specified |

| Bicarbonate | 3.0 mM | - | - | Not specified | |

| ATP | 0.08 mM | - | - | Not specified | |

| Methylmalonyl-CoA Epimerase | (R,S)-methylmalonyl-CoA | - | - | - | Metallosphaera sedula |

| Methylmalonyl-CoA Mutase (MCM) | (R,S)-methylmalonyl-CoA | - | - | - | Metallosphaera sedula |

Experimental Protocols

Detailed methodologies for the characterization of enzymes in the (S)-2-Methylbutyryl-CoA synthesis pathway are crucial for reproducible research.

Spectrophotometric Assay for Branched-chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a continuous spectrophotometric assay for BCAT activity.

Principle: The transamination of a branched-chain amino acid with α-ketoglutarate produces a branched-chain α-keto acid and glutamate. The formation of the α-keto acid can be coupled to a dehydrogenase reaction that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Isoleucine solution (100 mM)

-

α-Ketoglutarate solution (50 mM)

-

NADH solution (10 mM)

-

Leucine dehydrogenase (or a suitable dehydrogenase for the specific α-keto acid)

-

Enzyme sample (cell lysate or purified enzyme)

Procedure:

-

Prepare a master mix containing Reaction Buffer, L-Isoleucine, α-Ketoglutarate, NADH, and leucine dehydrogenase.

-

Add the enzyme sample to the wells of the 96-well plate.

-

Initiate the reaction by adding the master mix to each well.

-

Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation, which is proportional to the BCAT activity. One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Spectrophotometric Assay for Branched-chain α-keto acid Dehydrogenase (BCKDH) Complex Activity

This protocol details a method for measuring the activity of the BCKDH complex.

Principle: The BCKDH complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

-

Spectrophotometer

-

Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2, 1 mM dithiothreitol, and 0.1% Triton X-100

-

(S)-3-methyl-2-oxopentanoate solution (10 mM)

-

NAD+ solution (20 mM)

-

Coenzyme A (CoA) solution (5 mM)

-

Thiamine pyrophosphate (TPP) solution (2 mM)

-

Mitochondrial extract or purified BCKDH complex

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NAD+, CoA, and TPP in a cuvette.

-

Add the mitochondrial extract or purified BCKDH complex to the cuvette and incubate for 5 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding the (S)-3-methyl-2-oxopentanoate solution.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

The rate of increase in absorbance is directly proportional to the BCKDH activity. The activity is expressed in units, where one unit corresponds to the formation of 1 µmol of NADH per minute.

Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general workflow for the quantification of acyl-CoA esters, including (S)-2-Methylbutyryl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Acyl-CoA esters are extracted from biological samples, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase LC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

-

Internal standards (e.g., isotopically labeled acyl-CoAs)

-

Biological samples (cells, tissues)